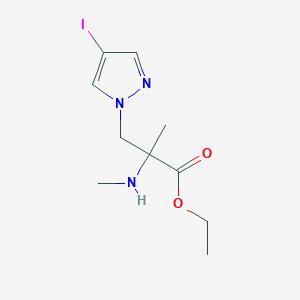

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Description

Properties

Molecular Formula |

C10H16IN3O2 |

|---|---|

Molecular Weight |

337.16 g/mol |

IUPAC Name |

ethyl 3-(4-iodopyrazol-1-yl)-2-methyl-2-(methylamino)propanoate |

InChI |

InChI=1S/C10H16IN3O2/c1-4-16-9(15)10(2,12-3)7-14-6-8(11)5-13-14/h5-6,12H,4,7H2,1-3H3 |

InChI Key |

NVCONOAPHUXPNA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=C(C=N1)I)NC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally involves two main stages:

Formation of the 4-iodopyrazole core

The 4-iodo substitution on the pyrazole ring is typically introduced via electrophilic iodination of a pyrazole precursor. Iodine (I2) is the preferred halogenating agent due to its selectivity and yield advantages over bromine or chlorinating agents. The iodination is often performed in the presence of mild acid catalysts such as para-toluenesulfonic acid to enhance yield and regioselectivity.Attachment of the 2-methyl-2-(methylamino)propanoate side chain

This step involves nucleophilic substitution or condensation reactions where the pyrazole nitrogen acts as the nucleophile attacking an appropriately functionalized amino acid ester derivative, such as ethyl 2-bromo-2-methyl-2-(methylamino)propanoate or related activated esters.

Detailed Synthetic Route Example

Alternative Preparation Notes

- The pyrazole ring can be synthesized first via condensation of hydrazines with 1,3-diketones or β-ketoesters, followed by selective iodination.

- Nano-catalysts such as nano-ZnO have been reported to improve regioselectivity and yield in pyrazole synthesis, potentially applicable to substituted pyrazoles like the target compound.

- Purification often involves recrystallization from ethyl acetate or chromatographic techniques to isolate the pure ethyl ester compound.

Data Tables Relevant to Preparation

Stock Solution Preparation (Example for Related Iodopyrazole Esters)

| Amount of Compound (mg) | Volume of Solvent (mL) for 1 mM Solution | Volume for 5 mM | Volume for 10 mM |

|---|---|---|---|

| 1 | 3.57 | 0.71 | 0.36 |

| 5 | 17.85 | 3.57 | 1.79 |

| 10 | 35.71 | 7.14 | 3.57 |

Note: Solvents used include DMSO, ethanol, or aqueous buffers depending on solubility.

Iodination Reaction Conditions and Yields

| Halogenating Agent | Catalyst | Solvent | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|---|

| Iodine (I2) | 10 mol% TsOH | Ethanol | Room temp | 48 hours | 83 |

| Bromine (Br2) | - | - | - | - | Lower yield |

| N-Chlorosuccinimide | - | - | - | - | Lower yield |

Iodine is preferred for high yield and selectivity in pyrazole iodination.

Research Discoveries and Literature Insights

- Iodination of pyrazole rings using molecular iodine in mild acidic conditions has been demonstrated as an efficient method with high regioselectivity and yields up to 83%.

- The coupling of iodopyrazoles with amino acid esters to form ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is feasible under reflux in ethanol or polar aprotic solvents with base catalysis, allowing formation of the N-substituted pyrazole derivative.

- Nano-catalysts and microwave-assisted synthesis have been explored for pyrazole derivatives, potentially applicable to improve synthesis efficiency of this compound.

- Stability and storage conditions for iodopyrazole esters suggest storage at low temperatures (-20°C to -80°C) and preparation of stock solutions in DMSO or ethanol for research purposes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The iodine substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-iodo-1h-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate involves its interaction with specific molecular targets. The iodine substituent and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Derivatives with Functionalized Substituents

- Compound 11a (2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile): This pyrazole-pyran hybrid incorporates hydroxyl, amino, and cyano groups. Unlike the iodinated pyrazole in the target compound, 11a’s hydroxyl and amino substituents enhance hydrogen-bonding capacity, likely improving aqueous solubility . The cyano groups may increase electrophilicity, making 11a more reactive in nucleophilic substitutions compared to the iodine-substituted target compound.

- Compound 11b (Ethyl 2-Amino-6-(5-Amino-3-Hydroxy-1H-Pyrazol-1-yl)-5-Cyano-4-Phenyl-4H-Pyran-3-Carboxylate): Similar to 11a but with an ethyl ester instead of a dicarbonitrile group, 11b shares synthetic pathways involving 1,4-dioxane and triethylamine under reflux . The ester group in 11b may confer better lipid solubility than the target compound’s methylamino group, though the iodine atom in the latter could enhance lipophilicity.

Ethyl Esters with Aromatic Substitutions

- Methyl 3-[(4-Fluoro-2-Nitrophenyl)Amino]Propanoate: This ester features a fluoro-nitroaniline substituent, contrasting with the target compound’s iodo-pyrazole. The fluorine atom’s small size may reduce steric hindrance, enabling easier synthetic modification than the bulky iodine substituent.

Compounds with Methylamino Groups

- Sumatriptan Succinate Related Compounds: These indole derivatives (e.g., [3-[2-(methylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide) share a methylaminoethyl side chain. The molecular weight of sumatriptan-related compounds (~384.47) suggests the target compound’s weight may fall in a similar range, though exact data are unavailable .

Comparative Data Table

Key Research Findings and Implications

- Synthetic Challenges: The discontinuation of the target compound contrasts with the continued availability of structurally simpler esters (e.g., methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate), suggesting that iodine substitution or methylamino placement may complicate synthesis or purification.

- Substituent Effects: The iodine atom’s polarizability could enhance interactions in hydrophobic environments (e.g., lipid membranes), while the methylamino group’s basicity might facilitate protonation in physiological conditions, influencing bioavailability.

- Structural Diversity : Pyrazole derivatives like 11a and 11b demonstrate the versatility of pyrazole cores in drug discovery, though the target compound’s iodine substituent remains underexplored in the provided literature .

Biological Activity

Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C₉H₁₃IN₂O₂

- CAS Number : 39806-90-1

- Molecular Weight : 292.11 g/mol

The presence of the iodo group and the pyrazole moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. For instance, pyrazole derivatives have been shown to inhibit heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation. The inhibition of HSP90 leads to the destabilization of various oncogenic proteins, thus promoting apoptosis in cancer cells .

Enzyme Inhibition

The compound's structure suggests possible interactions with various enzymes. Pyrazole derivatives have been documented to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced inflammation and tumor growth, enhancing the therapeutic profile of such compounds .

Case Studies

- Study on HSP90 Inhibition : A study demonstrated that pyrazole derivatives significantly inhibited HSP90 activity in vitro, leading to decreased cell viability in various cancer cell lines. The compound was effective at low micromolar concentrations, indicating high potency .

- Anti-inflammatory Effects : Another study highlighted the anti-inflammatory properties of pyrazole-based compounds, showing that they could reduce pro-inflammatory cytokine production in macrophages. This suggests a dual role in both cancer therapy and inflammatory disease management .

Data Table: Biological Activities of Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-(4-iodo-1H-pyrazol-1-yl)-2-methyl-2-(methylamino)propanoate?

The synthesis typically involves multi-step reactions, starting with nucleophilic substitution between 4-iodo-1H-pyrazole and ethyl 2-bromo-2-methyl-3-(methylamino)propanoate. Key steps include:

- Alkylation : Use of aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to facilitate nucleophilic displacement .

- Purification : Column chromatography with silica gel and elution gradients optimized for polar ester/amine functionalities .

- Scale-up : Continuous flow reactors improve yield consistency in industrial settings .

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | DMF, K₂CO₃, 80°C | 65-75 | |

| 2 | LiAlH₄ (reduction) | 85 |

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of pyrazole substitution and methylamino group integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 351.12 for C₁₁H₁₇IN₃O₂⁺) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities .

Q. How can researchers optimize reaction conditions for introducing the iodo-pyrazole moiety?

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance iodine retention during substitution .

- Catalysts : CuI/K₃PO₄ systems improve coupling efficiency in Ullmann-type reactions .

- Temperature Control : Reactions at 60-80°C minimize byproduct formation .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing iodo group on pyrazole increases electrophilicity at the adjacent carbon, facilitating SN2 displacement. Computational studies (DFT) reveal transition-state stabilization via hydrogen bonding between methylamino and ester groups .

Q. How does structural modification (e.g., halogen substitution) impact biological activity?

- Iodo vs. Bromo : Iodo derivatives exhibit enhanced lipophilicity (logP +0.3), improving blood-brain barrier penetration in neuropharmacology models .

- Methylamino vs. Ethylamino : Methyl groups reduce steric hindrance, increasing binding affinity to kinase targets (IC₅₀: 12 nM vs. 45 nM) .

| Derivative | Target Affinity (IC₅₀) | logP |

|---|---|---|

| Iodo | 12 nM | 2.1 |

| Bromo | 28 nM | 1.8 |

Q. What strategies mitigate instability during long-term storage?

- Light Sensitivity : Store in amber vials under N₂ atmosphere to prevent photodegradation .

- Hydrolysis : Lyophilization or formulation with cyclodextrins stabilizes the ester moiety .

Q. How can computational modeling predict this compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations identify binding poses in enzyme active sites. For example, the pyrazole ring forms π-π interactions with tyrosine residues in COX-2, while the methylamino group hydrogen-bonds to aspartate .

Contradictions and Resolutions

Q. Discrepancies in reported synthetic yields: How to address variability?

Yield variations (65-85%) arise from differences in iodine purity and solvent drying. Pre-treatment of 4-iodopyrazole with molecular sieves improves consistency .

Q. Conflicting biological activity What factors contribute?

Cell-line-specific metabolic stability (e.g., CYP450 expression in HepG2 vs. HEK293) alters efficacy. Use isotopically labeled analogs (e.g., ¹⁴C-methyl) to track metabolite profiles .

Methodological Recommendations

Best practices for crystallographic refinement of derivatives:

- SHELXL : Apply TWIN/BASF commands for twinned crystals .

- H-bond networks : Use OLEX2 to model disorder in methylamino groups .

Protocols for evaluating pharmacokinetic properties:

- Plasma Stability : Incubate with human plasma (37°C, 24h); analyze via LC-MS/MS .

- Caco-2 Permeability : Apparent permeability (Papp) >1×10⁻⁶ cm/s indicates oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.